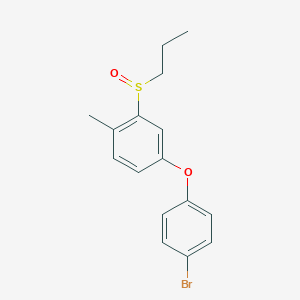
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by the presence of a bromophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 1-methyl-2-(propane-1-sulfinyl)benzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and pressure, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, DMF as solvent, elevated temperatures.
Major Products
Oxidation: Formation of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene.
Reduction: Formation of 4-(4-Phenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Fluorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
Uniqueness
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets.
Properties
CAS No. |
61166-75-4 |
|---|---|
Molecular Formula |
C16H17BrO2S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
NLIZBTRQRNSROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















